![molecular formula C13H9ClOS B14224852 (4-Chlorophenyl)(2-sulfanylphenyl)methanone CAS No. 817622-04-1](/img/structure/B14224852.png)
(4-Chlorophenyl)(2-sulfanylphenyl)methanone
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Overview
Description
(4-Chlorophenyl)(2-sulfanylphenyl)methanone is an organic compound with the molecular formula C13H9ClOS It is characterized by the presence of a chlorophenyl group and a sulfanylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(2-sulfanylphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(2-sulfanylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Chlorophenyl)(2-sulfanylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-sulfanylphenyl)methanone involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
- (4-Chlorophenyl)(2-methylphenyl)methanone
- (4-Chlorophenyl)(2-hydroxyphenyl)methanone
- (4-Chlorophenyl)(2-nitrophenyl)methanone
Comparison: (4-Chlorophenyl)(2-sulfanylphenyl)methanone is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can undergo oxidation and form covalent bonds with proteins, making it a valuable compound in biochemical research .
Properties
CAS No. |
817622-04-1 |
---|---|
Molecular Formula |
C13H9ClOS |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-sulfanylphenyl)methanone |
InChI |
InChI=1S/C13H9ClOS/c14-10-7-5-9(6-8-10)13(15)11-3-1-2-4-12(11)16/h1-8,16H |
InChI Key |
CXQBROXUWHNJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)S |
Origin of Product |
United States |
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